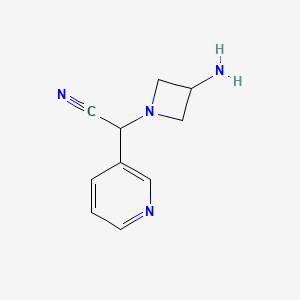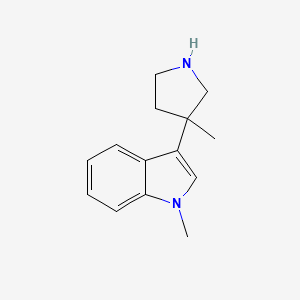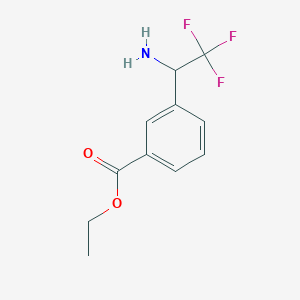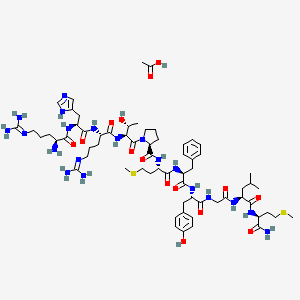
C14TKL-1 acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C14TKL-1 acetate is a tachykinin-like peptide that acts as an agonist for neurokinin receptor 1. This compound is the acetate salt form of C14TKL-1 and exhibits significant biological activity, particularly in the field of neurological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C14TKL-1 acetate involves the formation of the peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
C14TKL-1 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
科学的研究の応用
C14TKL-1 acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurokinin receptor signaling pathways.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
C14TKL-1 acetate exerts its effects by binding to neurokinin receptor 1, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets involved include the receptor itself and downstream signaling molecules such as phospholipase C and protein kinase C .
類似化合物との比較
Similar Compounds
Substance P: Another neurokinin receptor agonist with similar biological activity.
Neurokinin A: A peptide that also targets neurokinin receptors but with different receptor subtype specificity.
Neurokinin B: Similar to neurokinin A but with distinct physiological effects.
Uniqueness
C14TKL-1 acetate is unique due to its specific sequence and structure, which confer distinct binding properties and biological activities compared to other neurokinin receptor agonists. Its acetate salt form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications .
特性
分子式 |
C65H102N20O15S2 |
|---|---|
分子量 |
1467.8 g/mol |
IUPAC名 |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1 |
InChIキー |
FDGVBBJQNCACHW-IWKBMRJASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



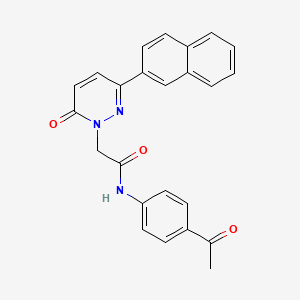
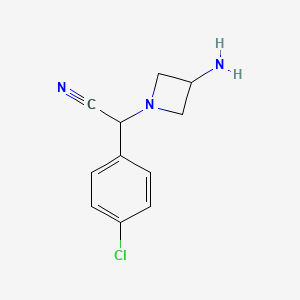

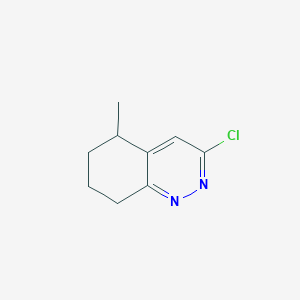
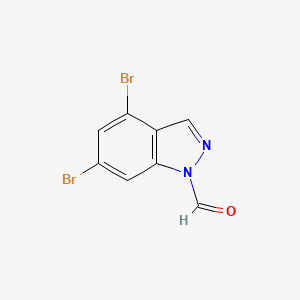
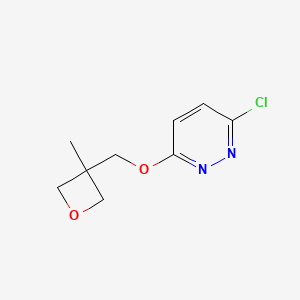
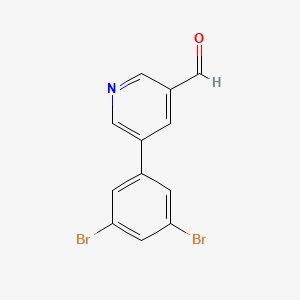

![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)
